molecular formula C14H19NO2 B1604323 Ethyl 6-phenylpiperidine-2-carboxylate CAS No. 1137664-24-4

Ethyl 6-phenylpiperidine-2-carboxylate

Cat. No. B1604323
M. Wt: 233.31 g/mol
InChI Key: DOYDSCPXUVCTPG-UHFFFAOYSA-N
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Description

Ethyl 6-phenylpiperidine-2-carboxylate is a chemical compound with the molecular formula C14H19NO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 6-phenylpiperidine-2-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains an ethyl group and a phenyl group .


Physical And Chemical Properties Analysis

Ethyl 6-phenylpiperidine-2-carboxylate has a molecular weight of 233.31 .

Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl 6-phenylpiperidine-2-carboxylate and its derivatives have been explored extensively in the field of organic synthesis, demonstrating a wide range of chemical reactivities and applications. For instance, the compound has been utilized in the phosphine-catalyzed [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines, showcasing complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). Similarly, derivatives of this compound have been synthesized and evaluated for their antimalarial activities, highlighting the potential of ethyl 6-phenylpiperidine-2-carboxylate in the development of new therapeutic agents (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).

Corrosion Inhibition

Ethyl 6-phenylpiperidine-2-carboxylate derivatives have also found applications as corrosion inhibitors. For example, pyranpyrazole derivatives, structurally related to ethyl 6-phenylpiperidine-2-carboxylate, have been identified as novel corrosion inhibitors for mild steel, useful in industrial pickling processes. These inhibitors exhibit high efficiency and are supported by experimental and quantum chemical studies (Dohare, Ansari, Quraishi, & Obot, 2017).

Biological Activities

Research has also delved into the synthesis of phenylalkyloxiranecarboxylic acid derivatives, including ethyl 6-phenylpiperidine-2-carboxylate, to study their effects on blood glucose concentration. This work revealed that most compounds exhibited remarkable blood glucose-lowering activities in fasted rats, indicating potential therapeutic applications (Eistetter & Wolf, 1982). Additionally, the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives and their evaluation for antimalarial activities represent another significant application in the search for new treatments for infectious diseases (Ningsanont et al., 2003).

Enzymatic and Chemical Transformations

The use of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate in enzymatic oligomerization processes highlights the versatility of ethyl 6-phenylpiperidine-2-carboxylate derivatives in polymer chemistry. These processes demonstrate the potential for creating novel polymeric materials through biocatalytic methods (Pang, Ritter, & Tabatabai, 2003).

Safety And Hazards

The safety information for Ethyl 6-phenylpiperidine-2-carboxylate indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302 .

properties

IUPAC Name

ethyl 6-phenylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-6-9-12(15-13)11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYDSCPXUVCTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647078
Record name Ethyl 6-phenylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-phenylpiperidine-2-carboxylate

CAS RN

1137664-24-4
Record name Ethyl 6-phenylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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